(S)-tert-Butyl 4-acryloyl-2-methylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (2S)-2-methyl-4-(prop-2-enoyl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by its tert-butyl ester group and a piperazine ring substituted with a prop-2-enoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-methyl-4-(prop-2-enoyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl esters. One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . The reaction conditions often include the use of appropriate solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of tert-butyl (2S)-2-methyl-4-(prop-2-enoyl)piperazine-1-carboxylate may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of automated systems and continuous flow processes helps in scaling up the production while maintaining efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the piperazine ring or the prop-2-enoyl group, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl (2S)-2-methyl-4-(prop-2-enoyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, tert-butyl (2S)-2-methyl-4-(prop-2-enoyl)piperazine-1-carboxylate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of tert-butyl (2S)-2-methyl-4-(prop-2-enoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl 4-(prop-2-enoyl)piperazine-1-carboxylate
- tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate
- tert-butyl 4-[2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate
Uniqueness: tert-butyl (2S)-2-methyl-4-(prop-2-enoyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring and the presence of a prop-2-enoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C13H22N2O3 |
---|---|
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-methyl-4-prop-2-enoylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-6-11(16)14-7-8-15(10(2)9-14)12(17)18-13(3,4)5/h6,10H,1,7-9H2,2-5H3/t10-/m0/s1 |
InChI-Schlüssel |
YGNLUSPBKVKNCY-JTQLQIEISA-N |
Isomerische SMILES |
C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)C=C |
Kanonische SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.